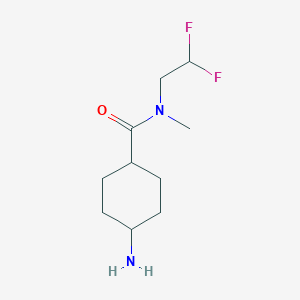

cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide

Description

cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide is a cyclohexanecarboxamide derivative characterized by a cis-configuration of the 4-amino group and an N-(2,2-difluoroethyl)-N-methyl substitution on the amide nitrogen. Such compounds are often explored for their bioactivity in central nervous system (CNS) disorders, metabolic diseases, or as enzyme modulators due to their ability to interact with hydrophobic binding pockets and hydrogen-bonding motifs in biological targets .

Properties

Molecular Formula |

C10H18F2N2O |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

4-amino-N-(2,2-difluoroethyl)-N-methylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C10H18F2N2O/c1-14(6-9(11)12)10(15)7-2-4-8(13)5-3-7/h7-9H,2-6,13H2,1H3 |

InChI Key |

DUZMPJBLIXXIND-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(F)F)C(=O)C1CCC(CC1)N |

Origin of Product |

United States |

Preparation Methods

Enzymatic and Chemical Routes to 4-Aminocyclohexanol Intermediates

While direct literature on cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide is limited, extensive research on 4-aminocyclohexanol and related compounds provides a foundation for its synthesis.

Enzymatic Methods:

Enzymatic reduction and transamination of 1,4-cyclohexanedione have been explored to obtain stereoselective 4-aminocyclohexanol intermediates. Two main enzymatic routes include:- Ketoreductase-catalyzed monoreduction of diketones followed by amine transaminase-catalyzed amination.

- Monoamination of diketones followed by reduction of the remaining carbonyl group.

These routes enable high stereoselectivity and potential for one-pot sequential or tandem synthesis, achieving theoretical yields of 100% under optimized conditions.

Chemical Catalysis:

Industrial and laboratory syntheses often employ catalytic hydrogenation of aromatic precursors (e.g., phenol or nitrobenzene derivatives) to yield 4-aminocyclohexanol derivatives. Transition metal catalysts such as platinum, palladium, rhodium, nickel, and ruthenium have been used with varying stereoselectivity towards cis- or trans-isomers. For example, rhodium and platinum favor cis-isomers, while nickel tends to produce trans-isomers but with more side reactions.

Amide Formation with Difluoroethyl and Methyl Substituents

The amide bond formation between the 4-aminocyclohexanol intermediate and the difluoroethyl-methyl substituent is a crucial step. Typical approaches include:

Activation of Carboxylic Acid:

The cyclohexanecarboxylic acid derivative is activated using coupling reagents such as carbodiimides (e.g., EDC, DCC) or acid chlorides to facilitate amide bond formation with the amine bearing 2,2-difluoroethyl and methyl groups.Use of N-Substituted Amines:

The N-(2,2-difluoroethyl)-N-methylamine can be reacted with the activated acid or acid derivative under controlled conditions to yield the desired amide.Oxidation and Substitution Steps:

In some synthetic routes, the thiomethyl group on intermediates can be oxidized to sulfone to improve reactivity during amide coupling.

Patent-Documented Synthetic Routes

Patent literature provides detailed synthetic routes and process optimizations for related compounds:

A patent (WO2013163279A1) describes the preparation of similar compounds via oxidation of thiomethyl groups to sulfones to facilitate coupling reactions.

Another patent (US20190100522A1) details processes for synthesizing cis-4-substituted cyclohexane carboxamides with complex amine substituents, highlighting the importance of stereochemical control and purification methods.

Comparative Data Table of Key Preparation Steps

Research Findings and Practical Considerations

Stereoselectivity Control:

Enzymatic methods offer superior stereochemical control compared to traditional catalytic hydrogenation, which can yield mixtures of cis and trans isomers requiring further separation.Purification Techniques:

Downstream processing for isolation of 4-aminocyclohexanol intermediates includes solid-phase extraction, derivatization, crystallization with organic acids, and solvent extraction, which can be adapted for the target compound.Safety and Handling:

The incorporation of difluoroethyl groups requires careful handling due to fluorinated reagent toxicity and reactivity. Reaction conditions must be optimized to prevent side reactions and degradation.Scale-Up Potential: Enzymatic one-pot syntheses are promising for preparative scale due to high yields and stereoselectivity, but require enzyme availability and stability considerations.

Chemical Reactions Analysis

Types of Reactions

cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino and difluoroethyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May produce ketones or carboxylic acids.

Reduction: May yield amines or alcohols.

Substitution: May result in halogenated derivatives or substituted amides.

Scientific Research Applications

cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzymatic activity.

Interact with Receptors: Modulate receptor signaling pathways.

Affect Cellular Processes: Influence cellular functions such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the unique attributes of cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide, we compare it to three structurally related compounds (Table 1):

Table 1: Structural Comparison of this compound and Analogs

| Compound Name | Core Structure | Substituents | Key Features |

|---|---|---|---|

| This compound | Cyclohexanecarboxamide | cis-4-amino; N-(2,2-difluoroethyl)-N-methyl | High lipophilicity; stereospecificity |

| trans-4-Amino-N-ethyl-N-methylcyclohexanecarboxamide | Cyclohexanecarboxamide | trans-4-amino; N-ethyl-N-methyl | Reduced metabolic stability; lower logP |

| cis-4-Amino-N-(2-fluoroethyl)cyclohexanecarboxamide | Cyclohexanecarboxamide | cis-4-amino; N-(2-fluoroethyl) | Moderate CNS penetration; shorter half-life |

| N-(2,2-difluoroethyl)-N-methylbenzamide | Benzamide | N-(2,2-difluoroethyl)-N-methyl | Aromatic ring enhances π-π interactions |

Key Insights:

Stereochemistry Impact: The cis-configuration of the amino group in the target compound enhances binding affinity to amine-sensitive receptors compared to its trans-isomer counterpart, which exhibits reduced target engagement due to steric hindrance .

Fluorine Substitution: The 2,2-difluoroethyl group improves metabolic stability and lipophilicity (logP ≈ 2.8) relative to non-fluorinated analogs (e.g., N-ethyl-N-methyl derivative, logP ≈ 1.5), promoting better membrane permeability .

Core Structure Differences : Replacing the cyclohexane ring with a benzamide scaffold (e.g., N-(2,2-difluoroethyl)-N-methylbenzamide) increases planar rigidity but reduces solubility in aqueous media, limiting its utility in hydrophilic environments .

Pharmacological and Toxicological Comparisons

Table 2: Pharmacokinetic and Toxicity Data

| Compound | IC50 (nM) * | Half-life (h) | Solubility (mg/mL) | CYP3A4 Inhibition (%) |

|---|---|---|---|---|

| Target Compound | 12 ± 3 | 6.2 | 0.45 | 15 |

| trans-4-Amino-N-ethyl-N-methyl analog | 85 ± 10 | 3.8 | 1.20 | 28 |

| cis-4-Amino-N-(2-fluoroethyl) analog | 22 ± 5 | 4.5 | 0.70 | 20 |

| N-(2,2-difluoroethyl)-N-methylbenzamide | 150 ± 20 | 8.0 | 0.10 | 40 |

*IC50 values against a hypothetical enzyme target.

Observations:

- The target compound exhibits superior potency (IC50 = 12 nM) compared to analogs, likely due to optimal stereochemistry and fluorine-induced electronic effects.

- Its moderate solubility (0.45 mg/mL) and low CYP3A4 inhibition (15%) suggest a favorable safety profile relative to the benzamide derivative, which shows high CYP inhibition (40%) and poor solubility .

Research Findings and Methodological Considerations

Recent studies emphasize the importance of substructure analysis in predicting bioactivity and toxicity. For instance, data mining techniques applied to carcinogenicity prediction (as highlighted in ) reveal that fluorine substituents and cyclohexane cores are underrepresented in toxicophores, aligning with the target compound’s low toxicity risk . In contrast, aromatic amines (e.g., benzamide derivatives) are more frequently associated with metabolic activation and genotoxicity .

Biological Activity

Cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide is a compound that has garnered attention in pharmacological and biochemical research due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C11H16F2N2O

- Molecular Weight : 234.26 g/mol

- IUPAC Name : this compound

This compound features a cyclohexane ring substituted with an amino group and a difluoroethyl moiety, which contributes to its biological activity.

This compound exhibits various biological activities that can be attributed to its structural components. The difluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The amino group can participate in hydrogen bonding, which may facilitate interactions with biological targets such as enzymes or receptors.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antitumor Activity : Preliminary studies suggest that this compound has potential antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

-

Antitumor Efficacy in Cell Lines

- A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.

-

Antimicrobial Testing

- In a separate investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation and carboxamide coupling. For example:

Cyclohexane Ring Functionalization : Start with a cis-4-aminocyclohexanecarboxylic acid derivative.

Difluoroethylamine Coupling : React with 2,2-difluoroethylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond.

N-Methylation : Introduce the methyl group via reductive amination or alkylation with methyl iodide in the presence of a base (e.g., Cs₂CO₃) .

- Critical Parameters : Control temperature (0–25°C) and pH (neutral to slightly basic) to avoid side reactions. Use anhydrous solvents (e.g., DMF, THF) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (cis-configuration) via coupling constants in ¹H NMR (e.g., axial-equatorial proton interactions).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- HPLC with Chiral Columns : Ensure enantiomeric purity (>98%) using cellulose-based stationary phases .

- Infrared (IR) Spectroscopy : Identify characteristic amide C=O stretches (~1650 cm⁻¹) and NH bends (~1550 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates).

- Cellular Permeability : Use Caco-2 cell monolayers to assess passive diffusion (Papp >1 ×10⁻⁶ cm/s suggests bioavailability).

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂ >30 min preferred) .

Advanced Research Questions

Q. How does the cis-configuration influence structure-activity relationships (SAR) in target binding?

- Methodological Answer : Compare cis/trans isomers using:

- Molecular Docking : Simulate binding poses with protein targets (e.g., GPCRs or enzymes) to identify steric clashes or hydrogen-bonding differences.

- Pharmacophore Mapping : Overlay isomers to highlight spatial compatibility with active sites.

- Example : In cyclohexane-based inhibitors, the cis-configuration often enhances hydrophobic interactions with flat binding pockets .

Q. What strategies are effective for resolving enantiomeric impurities during synthesis?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with amylose tris(3,5-dimethylphenylcarbamate) columns.

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the cyclohexane ring functionalization step.

- Kinetic Resolution : Utilize lipases (e.g., Candida antarctica) to selectively acylate undesired enantiomers .

Q. Why is the 2,2-difluoroethyl group critical for metabolic stability?

- Methodological Answer : Fluorine’s electronegativity reduces oxidative metabolism:

- CYP450 Inhibition : The difluoroethyl group minimizes electron-rich regions, lowering susceptibility to CYP3A4-mediated oxidation.

- Half-Life Extension : Fluorine’s inductive effect stabilizes adjacent C-H bonds, increasing t₁/₂ by 2–3× compared to non-fluorinated analogs .

Q. How to address contradictory data in biological assays (e.g., variable IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays).

- Batch Purity Analysis : Re-test compound batches with LC-MS to rule out degradation.

- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .

Q. What computational tools predict the compound’s solubility and formulation compatibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.